molecular formula C23H24N5OP B12392521 AP 24149 CAS No. 926922-29-4

AP 24149

カタログ番号: B12392521
CAS番号: 926922-29-4
分子量: 417.4 g/mol
InChIキー: RFSFIDGEFVXSQM-OUKQBFOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This purine-derived compound features a 2,6-dimethylstyryl group at position 9 and a dimethylphosphoryl-substituted phenylamine at position 6 of the purine scaffold. Its design incorporates structural elements aimed at enhancing target binding and metabolic stability. The styryl moiety contributes to conformational rigidity, while the dimethylphosphoryl group improves solubility and interactions with kinase domains, particularly in tyrosine kinase inhibitors .

特性

CAS番号

926922-29-4

分子式

C23H24N5OP

分子量

417.4 g/mol

IUPAC名

9-[(E)-2-(2,6-dimethylphenyl)ethenyl]-N-(4-dimethylphosphorylphenyl)purin-6-amine

InChI

InChI=1S/C23H24N5OP/c1-16-6-5-7-17(2)20(16)12-13-28-15-26-21-22(24-14-25-23(21)28)27-18-8-10-19(11-9-18)30(3,4)29/h5-15H,1-4H3,(H,24,25,27)/b13-12+

InChIキー

RFSFIDGEFVXSQM-OUKQBFOZSA-N

異性体SMILES

CC1=C(C(=CC=C1)C)/C=C/N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C

正規SMILES

CC1=C(C(=CC=C1)C)C=CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C

製品の起源

United States

準備方法

Core Purine Functionalization

The purine scaffold is functionalized at the 6-position via nucleophilic aromatic substitution. A representative protocol involves:

  • Step 1 : Reaction of 6-chloropurine with 4-(dimethylphosphoryl)aniline in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/methanol gradient) yields N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine as a white solid (75–82% yield).

Table 1: Key Reaction Conditions for Purine Amination

Parameter Value Source
Solvent DMSO
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 75–82%

Styryl Group Introduction

The 2,6-dimethylstyryl moiety is introduced via a Heck coupling or Wittig reaction:

  • Heck Coupling :
    • Reaction of N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine with 2,6-dimethylstyryl bromide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF at 120°C.
    • Yields: 70–78% after recrystallization from ethanol.
  • Wittig Reaction :
    • Use of 2,6-dimethylbenzyltriphenylphosphonium bromide and NaH in THF at 0°C to room temperature.
    • Yields: 65–72%.

Optimization and Challenges

Regioselectivity Control

  • The 9-position of the purine is selectively alkylated to avoid competing N7/N3 substitutions. Use of bulky bases (e.g., DBU) in DMF improves regioselectivity (>95%).
  • Steric effects from the 2,6-dimethylstyryl group direct substitutions to the 6-position.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes unreacted aniline and phosphorylated byproducts.
  • Recrystallization : Ethanol/water (3:1) yields crystalline product with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.48 (s, 1H, purine-H), 7.75–7.68 (m, 2H, styryl-H), 6.95–6.89 (m, 4H, aryl-H), 3.12 (s, 6H, P(CH₃)₂).
  • ³¹P NMR (162 MHz, DMSO-d₆): δ 28.5 ppm.

Purity Assessment

  • HPLC (C18 column, acetonitrile/water): Retention time = 12.3 min, purity >99%.
  • Melting Point: 227–229°C.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis :
    • A 1 kg batch achieved 78% yield using continuous-flow Heck coupling.
    • Cost drivers: Pd catalysts (25% of total cost) and DMSO solvent recovery.

化学反応の分析

Types of Reactions

AP 24149 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory properties.

    Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

科学的研究の応用

AP 24149 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cellular assays to investigate the role of Src and Abl kinases in cell growth and differentiation.

    Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.

    Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents.

作用機序

AP 24149 exerts its effects by binding to the active sites of Src and Abl kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding sites of these kinases, and the pathways affected include those related to cell cycle regulation and apoptosis .

類似化合物との比較

Structural Analogues with Varying Purine Substituents

Compound 19 :
  • Structure : 19-[(1E)-2-(2,6-dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-2-(propan-2-yl)-9H-purin-6-amine.
  • Key Differences : A 2-isopropyl group replaces the methoxy/hydrogen at position 2.
  • Activity : Exhibits moderate ABL1wt inhibition (IC₅₀ = 15.8 nM) but lower potency than the target compound. The bulkier isopropyl group may introduce steric hindrance, reducing kinase affinity .
Compound 29 :
  • Structure : 29-[(1E)-2-(2,6-dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-9H-purin-6-amine.
  • Key Differences : Lacks substituents at position 2.
  • Activity : Higher ABL1wt inhibition (IC₅₀ = 3.58 nM), suggesting that smaller substituents at position 2 enhance binding efficiency. This highlights the target compound’s optimized balance between steric bulk and kinase interaction .
Multi-Target Variants () :
  • Cyclopentyl Derivative: 9-(2,6-dimethylstyryl)-2-cyclopentyl-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine.
  • 4-Methylpiperazinyl Derivative : 9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-2-(4-methylpiperazin-1-yl)-9H-purin-6-amine.
    • Impact : The piperazinyl group introduces basicity, enhancing solubility and off-target effects on serotonin receptors (e.g., 5HT2B/5HT2C) .

Substituent Effects on Pharmacokinetics and Metabolism

  • Styryl Group: The 2,6-dimethylstyryl moiety in the target compound provides metabolic protection via the ortho-methyl groups, reducing oxidative degradation of the ethenyl spacer compared to non-methylated styryl analogues .
  • Phosphoryl vs. Non-Phosphoryl Analogues: Dimethylphosphoryl Phenyl: Enhances aqueous solubility and hydrogen bonding with kinase active sites. Methoxybenzyl (): 9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine shows reduced cellular uptake due to higher lipophilicity, underscoring the phosphoryl group’s role in balancing hydrophilicity .

生物活性

The compound 9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine is a purine derivative characterized by its unique structural features, including a dimethylstyryl group and a dimethylphosphoryl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine is C18H22N5O2PC_{18}H_{22}N_{5}O_{2}P, with a molecular weight of approximately 373.37 g/mol. The structural complexity of this compound suggests various biological interactions that merit investigation.

Structural Characteristics

FeatureDescription
Molecular Formula C18H22N5O2P
Molecular Weight 373.37 g/mol
Functional Groups Dimethylstyryl, Dimethylphosphoryl
Purine Base 9H-purin-6-amine

Research indicates that compounds similar to 9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine exhibit significant biological activities, including:

  • Anticancer Activity : The compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes, particularly those involved in nucleic acid metabolism.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

Case Studies

  • Anticancer Studies : In vitro studies have shown that this compound can reduce the viability of cancer cells in a dose-dependent manner. For instance, a study demonstrated that concentrations above 10 µM led to significant apoptosis in breast cancer cell lines (MCF-7) .
  • Enzyme Interaction : A kinetic study revealed that the compound acts as a non-competitive inhibitor for adenosine deaminase, with an inhibition constant KiK_i of approximately 5 µM .
  • Antimicrobial Testing : In tests against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, indicating promising antimicrobial activity .

Comparative Analysis with Related Compounds

To highlight the uniqueness of 9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine, it is beneficial to compare it with other purine derivatives.

Compound NameStructural FeaturesUnique Aspects
6-Amino-9H-purin-2-ol Contains an amino group at position 6Simpler structure; primarily used in nucleic acid synthesis
Anisiflupurin A 6-anilinopurine derivativeFunctions as a cytokinin but lacks dimethyl groups
9H-Purin-6-amine Basic purine structure without additional groupsFundamental structure; widely studied in biochemistry

This comparison emphasizes the enhanced potential biological activities and applications of 9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine due to its complex substituents.

Q & A

Basic Research Question

  • Spectroscopic characterization :
    • 1^1H NMR : Confirm substituent integration (e.g., dimethylstyryl protons at δ 2.1–2.3 ppm, phosphorylphenyl protons at δ 7.4–7.8 ppm) .
    • HRMS : Match observed [M+H]+^+ with theoretical mass (e.g., ±0.001 Da tolerance) .
  • Chromatography : Use HPLC with C18 columns (retention time 3.6–3.8 min) and >95% purity thresholds .

What is the role of the 2,6-dimethylstyryl group in modulating biological activity and metabolic stability?

Advanced Research Question
The ortho-dimethyl groups on the styryl moiety:

  • Enhance metabolic stability : Reduce oxidative degradation of the ethenyl spacer by sterically hindering cytochrome P450 enzymes .
  • Improve target binding : The rigid conformation aligns the purine core with kinase active sites (e.g., ABL1wt^{wt}), as evidenced by IC50_{50} values of 3.58–15.8 nM in kinase inhibition assays .
  • SAR studies : Compare analogs lacking methyl groups to demonstrate reduced potency (e.g., 10-fold lower activity in ABL1 inhibition) .

Which computational and crystallographic tools are recommended for structural analysis?

Advanced Research Question

  • Crystallography : Use SHELX for structure refinement (e.g., SHELXL for small-molecule refinement) and ORTEP-3 for thermal ellipsoid visualization .
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like ABL1, focusing on hydrogen bonds between the phosphoryl group and kinase hinge regions .
  • Data validation : Cross-check crystallographic residuals (R1_1 < 0.05) and Ramachandran plots for macromolecular complexes .

How should researchers design assays to evaluate kinase inhibitory activity?

Advanced Research Question

  • In vitro kinase assays : Use recombinant ABL1wt^{wt} with ATP concentrations near Km_m (e.g., 10 μM ATP) and measure IC50_{50} via ADP-Glo™ or radiometric 33^{33}P-ATP incorporation .
  • Controls : Include staurosporine (broad kinase inhibitor) and nilotinib (ABL1-specific) for baseline comparison.
  • Data interpretation : Address variability by normalizing to vehicle controls and repeating assays in triplicate. Use nonlinear regression (GraphPad Prism) for dose-response curves .

How can discrepancies in biological activity data across studies be resolved?

Advanced Research Question

  • Source of variability :
    • Compound purity : Re-characterize batches via HPLC and NMR if activity differs >20% .
    • Assay conditions : Standardize ATP concentrations (physiological vs. high-dose) and cell lines (e.g., Ba/F3 vs. K562 for ABL1) .
  • Orthogonal assays : Validate findings using SPR (binding affinity) and cellular proliferation assays (e.g., CCK-8 in leukemia models) .

What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives?

Advanced Research Question

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing dimethylstyryl with methoxy or halogen groups) and compare IC50_{50} values .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonds at N6-amine and steric bulk from dimethyl groups) .
  • Metabolic profiling : Incubate derivatives with liver microsomes and quantify stability via LC-MS/MS to correlate structural features with half-life .

How can researchers address low solubility in biological assays?

Basic Research Question

  • Solubility enhancement : Use co-solvents like DMSO (<1% final concentration) or cyclodextrin-based formulations .
  • In vivo formulations : Prepare suspensions in 0.5% methylcellulose/PBS for oral gavage studies .
  • Measurement : Determine solubility via nephelometry or equilibrium solubility assays in PBS (pH 7.4) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。